molecular formula C18H21FN2O3S B3535121 N-[4-(diethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide

N-[4-(diethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B3535121
M. Wt: 364.4 g/mol
InChI Key: SEEBHUSYYYZZIC-UHFFFAOYSA-N
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Description

N-[4-(diethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide is a chemical compound with the molecular formula C18H21FN2O3S and a molecular weight of 364.43 g/mol This compound is characterized by the presence of a diethylsulfamoyl group attached to a phenyl ring, which is further connected to a fluorophenyl acetamide moiety

Preparation Methods

The synthesis of N-[4-(diethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide involves several steps. One common synthetic route includes the reaction of 4-fluoroacetophenone with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-[4-(diethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[4-(diethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting enzymes involved in inflammatory and oxidative processes, such as cyclooxygenases (COXs) and lipoxygenases (LOXs) . The compound may also modulate signaling pathways related to inflammation and oxidative stress, contributing to its therapeutic potential.

Comparison with Similar Compounds

N-[4-(diethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-3-21(4-2)25(23,24)17-11-9-16(10-12-17)20-18(22)13-14-5-7-15(19)8-6-14/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEBHUSYYYZZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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